3-({[3-(Morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)phenyl 3-(azepan-1-ylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(AZEPANE-1-SULFONYL)BENZOATE is a complex organic compound that features both morpholine and azepane sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(AZEPANE-1-SULFONYL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include sulfonyl chlorides, amines, and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Reaktionen:
- Oxidation : Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.
- Reduktion : Reduktion des Carbonyls
Wissenschaftliche Forschungsanwendungen
3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(AZEPANE-1-SULFONYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(AZEPANE-1-SULFONYL)BENZOATE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(PIPERIDINE-1-SULFONYL)BENZOATE
- 3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(PYRROLIDINE-1-SULFONYL)BENZOATE
Uniqueness
3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL 3-(AZEPANE-1-SULFONYL)BENZOATE is unique due to the presence of both morpholine and azepane sulfonyl groups, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C30H33N3O8S2 |
---|---|
Molekulargewicht |
627.7 g/mol |
IUPAC-Name |
[3-[(3-morpholin-4-ylsulfonylbenzoyl)amino]phenyl] 3-(azepan-1-ylsulfonyl)benzoate |
InChI |
InChI=1S/C30H33N3O8S2/c34-29(23-8-5-12-27(20-23)43(38,39)33-16-18-40-19-17-33)31-25-10-7-11-26(22-25)41-30(35)24-9-6-13-28(21-24)42(36,37)32-14-3-1-2-4-15-32/h5-13,20-22H,1-4,14-19H2,(H,31,34) |
InChI-Schlüssel |
OCEAENOJQOJQNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.